Cas no 163797-89-5 (1H-Indole-5-carboximidamide, N-hydroxy-)
1H-Indole-5-carboximidamide, N-hydroxy- Chemical and Physical Properties
Names and Identifiers
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- N-hydroxy-1H-indole-5-carboxamidine
- N'-hydroxy-1H-indole-5-carboximidamide
- 1h-indole-5-carboximidamide,n-hydroxy-
- CID 40427433
- 1H-Indole-5-carboximidamide, N-hydroxy-
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- Inchi: 1S/C9H9N3O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12)
- InChI Key: DHTQQBRENWRGQL-UHFFFAOYSA-N
- SMILES: O/N=C(/C1C=CC2=C(C=CN2)C=1)\N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- XLogP3: 1.1
- Topological Polar Surface Area: 74.4
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 398.6±34.0 °C(Predicted)
- pka: 6.96±0.69(Predicted)
1H-Indole-5-carboximidamide, N-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01XEQN-1g |
(Z)-N'-HYDROXY-1H-INDOLE-5-CARBOXIMIDAMIDE |
163797-89-5 | 95% | 1g |
$765.00 | 2024-06-19 |
1H-Indole-5-carboximidamide, N-hydroxy- Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1H-Indole-5-carboximidamide, N-hydroxy-
Research Brief on 1H-Indole-5-carboximidamide, N-hydroxy- (CAS: 163797-89-5): Recent Advances and Applications
The compound 1H-Indole-5-carboximidamide, N-hydroxy- (CAS: 163797-89-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.
Recent studies have highlighted the role of 1H-Indole-5-carboximidamide, N-hydroxy- as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Its mechanism of action involves the modulation of key signaling molecules, making it a promising candidate for the development of novel anti-inflammatory and anti-cancer therapies. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular interactions and stability under physiological conditions.
In a groundbreaking study published in the Journal of Medicinal Chemistry, the compound demonstrated remarkable efficacy in preclinical models of rheumatoid arthritis. The study revealed that 1H-Indole-5-carboximidamide, N-hydroxy- effectively suppressed the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the NF-κB pathway. These findings underscore its potential as a next-generation therapeutic agent for autoimmune diseases.
Another area of active research involves the compound's application in oncology. Preliminary data from in vitro and in vivo studies suggest that 1H-Indole-5-carboximidamide, N-hydroxy- exhibits selective cytotoxicity against certain cancer cell lines, particularly those with upregulated STAT3 signaling. Researchers are now exploring its synergistic effects with existing chemotherapeutic agents to enhance treatment outcomes while minimizing adverse effects.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1H-Indole-5-carboximidamide, N-hydroxy-. Current efforts are focused on structural modifications to improve its bioavailability and reduce potential off-target effects. Collaborative research initiatives between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1H-Indole-5-carboximidamide, N-hydroxy- (CAS: 163797-89-5) represents a versatile and promising scaffold in medicinal chemistry. Its dual role in modulating inflammatory and oncogenic pathways positions it as a valuable tool for drug discovery. Future research should prioritize large-scale clinical trials to validate its therapeutic potential and address existing limitations. This compound exemplifies the intersection of chemical innovation and biological relevance, offering new avenues for treating complex diseases.
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